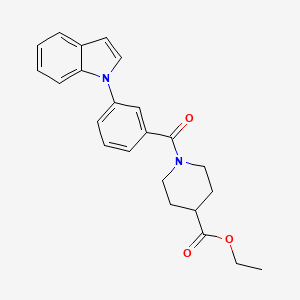

ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” is a complex organic compound that contains an indole moiety, a benzoyl group, and a piperidine ring . The indole moiety is a prevalent structure in many natural products and drugs, playing a significant role in cell biology . The piperidine ring is a common structure in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The indole moiety is a heterocyclic compound containing a five-membered ring fused to a six-membered ring, one of which is nitrogen . The benzoyl group is a functional group characterized by a phenyl ring bonded to a carbonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be complex and varied, depending on the reaction conditions and the presence of other reactants. The indole moiety, benzoyl group, and piperidine ring each have distinct reactivity profiles that would influence the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the indole moiety, benzoyl group, and piperidine ring would each contribute to its overall properties .

Aplicaciones Científicas De Investigación

Allosteric Modulation of Cannabinoid Receptors

Researchers investigated novel compounds, including those structurally similar to "ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate," for their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds demonstrated a cooperative effect on agonist binding and influenced receptor function, suggesting potential applications in therapeutic interventions targeting the cannabinoid system (Price et al., 2005).

Synthesis of Novel Heterocyclic Compounds

Another study focused on the synthesis of pyrano and pyrimidine derivatives from compounds structurally related to "this compound." These synthetic pathways are vital for producing novel compounds with potential biological activities, highlighting the compound's role in medicinal chemistry research (Paronikyan et al., 2016).

Antibacterial and Antifungal Activities

Research into benzothiazole derivatives of compounds structurally related to "this compound" has shown promising antibacterial and antifungal activities. These findings support the exploration of such compounds for developing new antimicrobial agents (Shafi et al., 2021).

Antithrombotic Treatment

A study on derivatives including "ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate" revealed potent and orally active fibrinogen receptor antagonists. These compounds offer a new approach to antithrombotic treatment, especially in the acute phase, by inhibiting platelet aggregation (Hayashi et al., 1998).

Microbial Reduction for Enantioselective Synthesis

The microbial reduction of compounds similar to "this compound" has been studied to produce enantiomerically pure products. This research highlights the potential for microbial processes in achieving high diastereo- and enantioselectivities in synthetic chemistry (Guo et al., 2006).

Direcciones Futuras

Future research on “ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” could focus on further elucidating its synthesis, reactivity, and potential biological activities. Given the prevalence of indole moieties, benzoyl groups, and piperidine rings in biologically active compounds, this molecule could have potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDDDDVYWOWTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)

![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)

![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)

![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)